molecular formula C13H21N3O3S B2649311 {[4-(3-Methoxypyrrolidin-1-YL)phenyl]sulfamoyl}dimethylamine CAS No. 1797344-93-4

{[4-(3-Methoxypyrrolidin-1-YL)phenyl]sulfamoyl}dimethylamine

Cat. No.: B2649311
CAS No.: 1797344-93-4
M. Wt: 299.39
InChI Key: SSFOWUVVSJWZBD-UHFFFAOYSA-N
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Description

{[4-(3-Methoxypyrrolidin-1-YL)phenyl]sulfamoyl}dimethylamine is a complex organic compound with potential applications in various scientific fields. Its structure consists of a phenyl ring substituted with a methoxypyrrolidine group and a sulfamoyl dimethylamine group, making it a unique molecule with interesting chemical properties.

Scientific Research Applications

{[4-(3-Methoxypyrrolidin-1-YL)phenyl]sulfamoyl}dimethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(3-Methoxypyrrolidin-1-YL)phenyl]sulfamoyl}dimethylamine typically involves multiple steps. One common method starts with the preparation of the 4-(3-methoxypyrrolidin-1-yl)phenylamine intermediate. This intermediate is then reacted with dimethylamine and a sulfonyl chloride derivative under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[4-(3-Methoxypyrrolidin-1-YL)phenyl]sulfamoyl}dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxypyrrolidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of {[4-(3-Methoxypyrrolidin-1-YL)phenyl]sulfamoyl}dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxypyrrolidin-1-yl)phenylamine: Shares the methoxypyrrolidine group but lacks the sulfamoyl dimethylamine group.

    Dimethylaminophenyl sulfone: Contains the dimethylamine and sulfone groups but lacks the methoxypyrrolidine group.

    Methoxypyrrolidine derivatives: Various compounds with the methoxypyrrolidine group attached to different aromatic or aliphatic backbones.

Uniqueness

{[4-(3-Methoxypyrrolidin-1-YL)phenyl]sulfamoyl}dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(dimethylsulfamoylamino)phenyl]-3-methoxypyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-15(2)20(17,18)14-11-4-6-12(7-5-11)16-9-8-13(10-16)19-3/h4-7,13-14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFOWUVVSJWZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)N2CCC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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